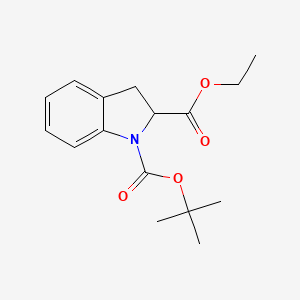
1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and hexyloxy substituents, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Hexyloxy Substitution: The hexyloxy groups are introduced at the 2,7 positions through an etherification reaction using hexyloxy halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Batch Reactors: For initial reactions to introduce amino groups.
Continuous Flow Reactors: For etherification to ensure uniformity and scalability.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hexyloxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance polymers and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione involves:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress and cell death in cancer cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(hexyloxy)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyloxy groups enhance its solubility in organic solvents, while the amino groups provide sites for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88601-66-5 |
|---|---|
Formule moléculaire |
C26H36N4O4 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-dihexoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-3-5-7-9-11-33-17-13-15(27)19-21(23(17)29)26(32)22-20(25(19)31)16(28)14-18(24(22)30)34-12-10-8-6-4-2/h13-14H,3-12,27-30H2,1-2H3 |
Clé InChI |
JMZBZYYIWTZSDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


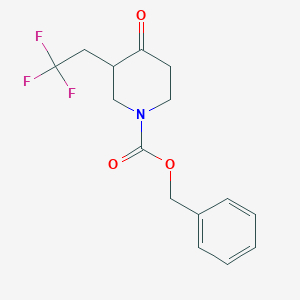
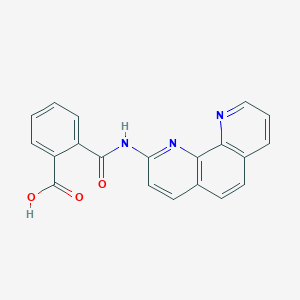
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
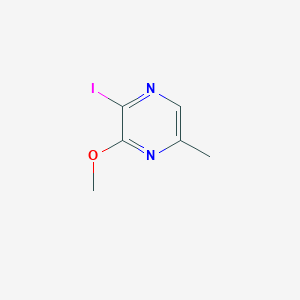
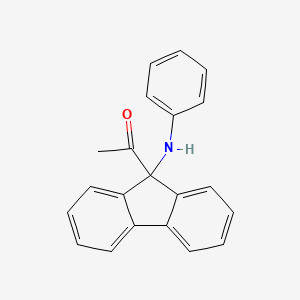
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
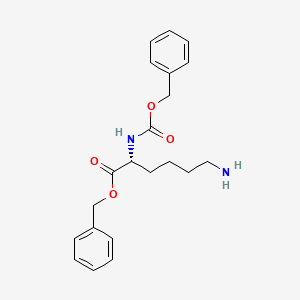
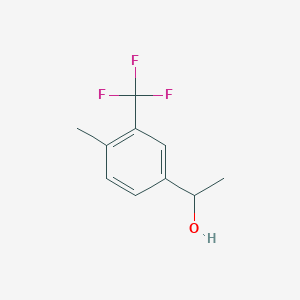

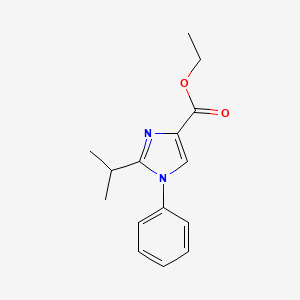
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
